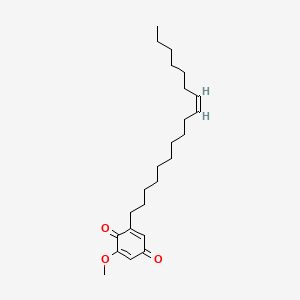
鸢尾醌
描述
鸢尾醌是一种天然化合物,从鸢尾科植物鸢尾的种子中分离得到。该化合物因其有效的抗肿瘤特性而备受关注。 它是一种1,4-苯醌,已被发现对多种类型的癌症有效,包括小鼠的宫颈癌、淋巴肉瘤、肝癌和艾氏腹水癌 .
科学研究应用
鸢尾醌在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域。一些值得注意的应用包括:
化学: 用作合成其他醌类衍生物的起始原料.
生物学: 研究其对细胞呼吸和线粒体功能的影响.
工业: 在开发新型药物和治疗剂方面的潜在应用.
作用机制
鸢尾醌通过破坏癌细胞的核并抑制有丝分裂来发挥作用。 它显著抑制P388细胞的呼吸,并对艾氏腹水癌细胞造成线粒体损伤 . 此外,它会提高荷瘤小鼠血浆中环鸟苷一磷酸的水平,表明其作用机制不同于其他细胞毒剂 .
生化分析
Biochemical Properties
Irisquinone plays a significant role in biochemical reactions due to its redox-active nature. It can participate in oxidation-reduction reactions, generating reactive oxygen species (ROS) within cells. These ROS can induce oxidative stress, leading to damage of essential cellular components such as DNA, proteins, and lipids . Irisquinone interacts with enzymes like topoisomerases, which are crucial for DNA replication and repair. By inhibiting these enzymes, irisquinone prevents cancer cells from repairing their DNA, enhancing the efficacy of ROS-induced damage .
Cellular Effects
Irisquinone has profound effects on various types of cells and cellular processes. It influences cell function by inducing oxidative stress and interfering with specific cellular pathways crucial for cancer cell survival and proliferation. Irisquinone has been shown to inhibit the activity of topoisomerase enzymes, preventing DNA repair in cancer cells . Additionally, it modulates the expression of genes involved in cell cycle regulation and apoptosis, tipping the balance in favor of cell death . This multi-faceted mechanism makes irisquinone a potent anti-cancer agent.
Molecular Mechanism
At the molecular level, irisquinone exerts its effects through several mechanisms. It generates ROS within cancer cells, inducing oxidative stress and damaging cellular components . Irisquinone also inhibits topoisomerase enzymes, preventing DNA repair and enhancing ROS-induced damage . Furthermore, it modulates gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, promoting programmed cell death . These combined actions make irisquinone a highly effective anti-cancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of irisquinone have been observed to change over time. Studies have shown that irisquinone can enhance the radiosensitivity of cancer cells, making them more susceptible to radiation therapy . The stability and degradation of irisquinone have also been studied, with findings indicating that it remains effective over extended periods in both in vitro and in vivo settings . Long-term effects on cellular function include sustained inhibition of cancer cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of irisquinone vary with different dosages in animal models. Studies have shown that at lower doses, irisquinone effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, toxic effects such as damage to normal tissues and organs have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
Irisquinone is involved in several metabolic pathways, including those related to its redox-active properties. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and detoxification . Irisquinone’s effects on metabolic flux and metabolite levels have also been studied, with findings indicating that it can alter the balance of metabolites within cells, contributing to its anti-cancer effects .
Transport and Distribution
Within cells and tissues, irisquinone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Irisquinone’s localization and accumulation within specific tissues have been studied, with findings indicating that it preferentially accumulates in tumor tissues, enhancing its therapeutic efficacy .
Subcellular Localization
Irisquinone’s subcellular localization plays a crucial role in its activity and function. It has been observed to localize within the mitochondria, where it induces mitochondrial damage and disrupts cellular respiration . Additionally, irisquinone’s targeting signals and post-translational modifications direct it to specific cellular compartments, enhancing its ability to induce apoptosis and inhibit cancer cell proliferation .
准备方法
合成路线和反应条件
鸢尾醌的合成可以通过多种方法实现。一种高效的合成路线涉及从3,5-二甲氧基苯甲醛开始的五步过程。这些步骤包括维蒂希反应、还原、氧化、另一个维蒂希反应以及最终的氧化。 该方法的总收率约为48% . 主要反应的原料比例、温度、溶剂、反应时间和碱的类型等关键因素经过优化以达到最佳收率 .
另一种方法涉及钯催化偶联反应,将癸-9-炔-1-醇与碘化物偶联形成炔烃,然后用弗雷米盐氧化酚 . 该方法以其高收率和效率而闻名。
工业生产方法
鸢尾醌的工业生产通常涉及从鸢尾种子的油中提取和纯化。这种方法由于提取收率低、成本高而存在局限性。 因此,合成方法更适合于大规模生产 .
化学反应分析
反应类型
鸢尾醌经历多种化学反应,包括:
氧化: 酚的弗雷米盐氧化是其合成中的关键步骤.
取代: 钯催化偶联反应用于将官能团引入分子中.
常用试剂和条件
氧化: 弗雷米盐(硝基二磺酸钾)通常用于氧化反应.
还原: 碳载钯(Pd/C)用作还原反应的催化剂.
主要产物
相似化合物的比较
鸢尾醌属于醌类化合物,以其干扰细胞过程的能力而闻名。类似的化合物包括:
plumbagin: 另一种具有抗肿瘤特性的天然醌类化合物。
核桃醌: 一种存在于核桃树中的醌类化合物,以其抗菌和抗肿瘤活性而闻名。
拉帕醇: 一种从拉帕乔树中提取的醌类化合物,以其抗肿瘤和抗菌活性而闻名。
属性
IUPAC Name |
2-[(Z)-heptadec-10-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-22(25)20-23(27-2)24(21)26/h8-9,19-20H,3-7,10-18H2,1-2H3/b9-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCCUFKHCNSRIA-HJWRWDBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC1=CC(=O)C=C(C1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCC1=CC(=O)C=C(C1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318175 | |
| Record name | Irisquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56495-82-0 | |
| Record name | Irisquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56495-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Irisquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056495820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Irisquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IRISQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW0P1VS52W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Irisquinone exert its antitumor effects?
A: Irisquinone exhibits its antitumor activity through multiple mechanisms. [, , ] These include:
- Direct cytotoxicity: Irisquinone damages the nuclei of cancer cells and inhibits mitosis, ultimately leading to cell death. []
- Inhibition of the Warburg effect: Irisquinone downregulates the expression of Hexokinase II (HK II), a key enzyme in the Warburg effect, thereby disrupting the metabolic reprogramming often observed in cancer cells. []
- Radiosensitization: Irisquinone enhances the sensitivity of cancer cells to radiation therapy. This effect is partly attributed to the downregulation of Hypoxia-Inducible Factor-1α (HIF-1α), a protein that promotes tumor survival in low-oxygen environments. []
Q2: Does Irisquinone impact the immune system?
A: Research suggests Irisquinone might enhance immune function in the context of cancer. In a study using a mouse model of liver cancer (H22-bearing mice), Irisquinone combined with radiation therapy increased the levels of CD4+ T cells and the CD4+/CD8+ T cell ratio, indicating a potential for boosting the antitumor immune response. []
Q3: What is the chemical structure of Irisquinone?
A: Irisquinone is a 1,4-benzoquinone derivative with a long alkyl chain. Its chemical structure consists of a benzoquinone ring with a methoxy group and a cis-heptadecenyl side chain attached to it. []
Q4: What is the molecular formula and weight of Irisquinone?
A: The molecular formula of Irisquinone is C24H38O3. Its molecular weight is 374.55 g/mol. [, ]
Q5: Does Irisquinone possess any catalytic properties?
A5: The provided research papers do not focus on catalytic properties of Irisquinone. Research primarily investigates its anticancer potential and associated mechanisms.
Q6: Have any computational studies been conducted on Irisquinone?
A: Yes, CNDO/2 calculations have been employed to study the reactivity of Irisquinone. These calculations revealed that the π-electron polarizability (superdelocalizability) is higher at specific carbon bonds compared to the carbon-carbon double bond, suggesting a preference for electrophilic substitution over electrophilic addition at these sites. []
Q7: How do structural modifications of Irisquinone affect its activity?
A: While specific SAR studies are limited within the provided research, structural analogs of Irisquinone have been synthesized and evaluated for their heavy ion radiosensitization effect on S180 sarcoma in mice. The results suggest that certain derivatives, specifically Q7 and Q8, exhibit superior sensitization enhancement ratios (SER) compared to Irisquinone itself under hypoxic conditions. This indicates that structural modifications can influence the biological activity of Irisquinone. []
Q8: What strategies have been explored to improve the stability and delivery of Irisquinone?
A8: Several approaches have been investigated to enhance the stability and delivery of Irisquinone:
- Inclusion Complexes: Forming inclusion complexes with Hydroxypropyl-β-cyclodextrin (HP-β-CD) improves Irisquinone's solubility and stability. [, , , , ] These complexes have been successfully incorporated into freeze-drying injections. [, ]
- Liposomes: Encapsulating Irisquinone in liposomes has shown promise in enhancing stability and enabling sustained drug release. []
Q9: What is known about the absorption and bioavailability of Irisquinone?
A: Studies in rats indicate that Irisquinone formulated as an HP-β-CD inclusion complex exhibits improved intestinal absorption compared to capsule formulations. The relative bioavailability of the inclusion complex was found to be 133.9%. This suggests that HP-β-CD complexation can significantly enhance the oral bioavailability of Irisquinone. []
Q10: How is Irisquinone metabolized and excreted?
A10: The provided research papers do not delve into the detailed metabolic pathways or excretion profiles of Irisquinone.
Q11: What types of cancer cells has Irisquinone shown activity against in vitro?
A11: Irisquinone has demonstrated cytotoxic effects against various cancer cell lines in vitro, including:
- Cervical carcinoma cells []
- Lymphosarcoma cells [, ]
- Hepatoma cells []
- Ehrlich ascites carcinoma (EAC) cells [, ]
- P388 cells (a murine leukemia cell line) []
- MDA-MB-231 cells (a human breast cancer cell line) [, ]
- C6 rat glioma cells []
Q12: What animal models have been used to study the anticancer activity of Irisquinone?
A12: Several animal models have been employed to investigate the antitumor efficacy of Irisquinone:
- Mice: Various mouse models have been used, including those bearing U14 tumors [], lymphosarcoma [, ], hepatic cancer [], Ehrlich ascites carcinoma (EAC) [], H22 liver cancer [], and S180 sarcoma [, ].
- Rabbits: A rabbit model of VX2 lung transplant tumors has been used to assess the radiosensitizing effects of Irisquinone. [, ]
- Rats: A rat model of C6 glioma has been used to evaluate the radiosensitizing mechanism of Irisquinone. []
Q13: Have any clinical trials been conducted with Irisquinone?
A13: While preclinical studies have shown promising results, the provided abstracts do not mention any completed or ongoing clinical trials of Irisquinone.
Q14: Is there information about resistance mechanisms to Irisquinone?
A14: The provided research does not specifically address resistance mechanisms to Irisquinone.
Q15: What is known about the toxicity profile of Irisquinone?
A: Studies in mice have determined the LD50 (lethal dose for 50% of the tested animals) of Irisquinone to be 25.4 ± 1.9 mg/kg by intraperitoneal (IP) injection and 2.8 ± 0.3 g/kg by oral administration. [] Subacute toxicity studies in rats and dogs indicated low toxicity levels. [] Notably, Irisquinone did not show bone marrow suppression in these studies. []
Q16: What are the challenges and opportunities in delivering Irisquinone effectively to tumor sites?
A: As a hydrophobic compound, Irisquinone presents challenges in terms of solubility and bioavailability. This limitation has spurred research into drug delivery systems such as inclusion complexes with HP-β-CD [, , , , , , , ] and liposomes []. These approaches aim to improve its solubility, stability, and delivery to tumor sites.
Q17: What analytical techniques are commonly used to study Irisquinone?
A17: Various analytical methods have been employed to characterize and quantify Irisquinone:
- Chromatography: High-Performance Liquid Chromatography (HPLC) is frequently used for both quantitative analysis and to determine encapsulation efficiency in liposomal formulations. [] Additionally, High-Speed Counter-Current Chromatography (HSCCC) has been successfully applied to isolate proanthocyanidins from Iris lactea, highlighting its utility in separating natural products from complex mixtures. [] Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized to analyze the composition of Iris seed coat extracts, enabling the identification of various constituents, including Irisquinone. []
- Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is commonly employed for quantitative analysis. [] Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR, is crucial for structural confirmation. []
- Electrochemical Techniques: Techniques like linear potential scan polarography, cyclic voltammetry, and constant potential electrolysis have been utilized to investigate the electrochemical behavior of Irisquinone. []
- Calorimetry: Differential Scanning Calorimetry (DSC) is used to characterize the physicochemical properties of Irisquinone and its inclusion complexes. [, , ]
- X-ray Diffraction (XRD): XRD is another valuable tool for characterizing the solid-state properties of Irisquinone and its formulations. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(3-methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B1238715.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1238719.png)
![1-[2,5-Dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]-2-[[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]ethanone](/img/structure/B1238722.png)

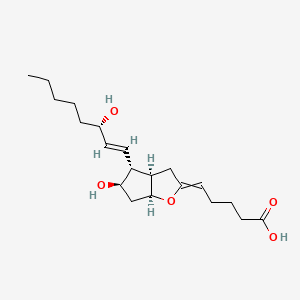

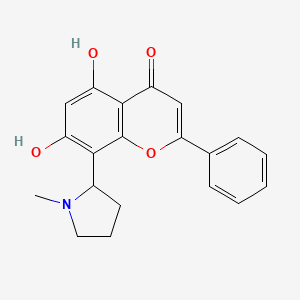
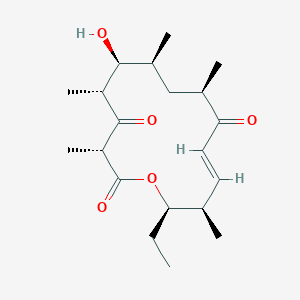
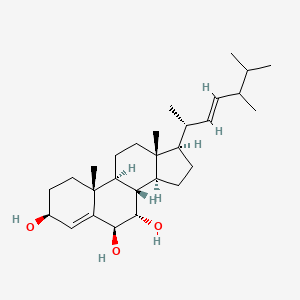
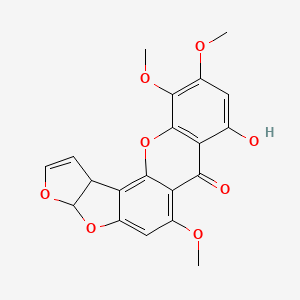
![4-[4-[[[1-(2-methylpropyl)-3-pyrrolidinyl]methylamino]-oxomethyl]-3-oxo-1H-isoindol-2-yl]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1238735.png)
![N-[2-[4-[[3-butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonyl-5-methylthiophene-2-carboxamide](/img/structure/B1238737.png)
